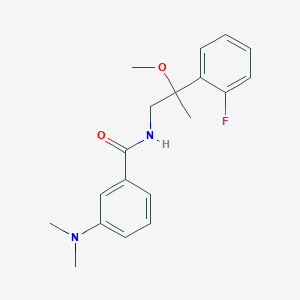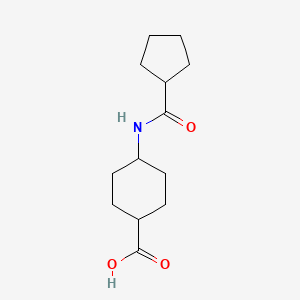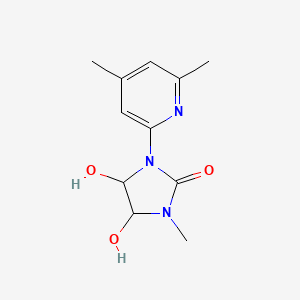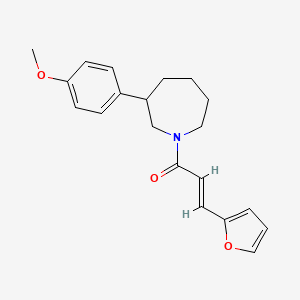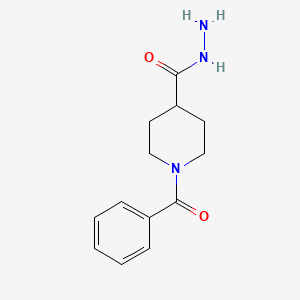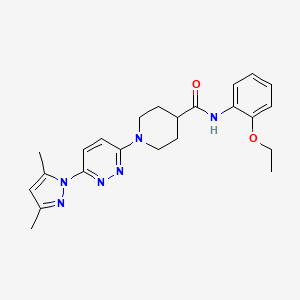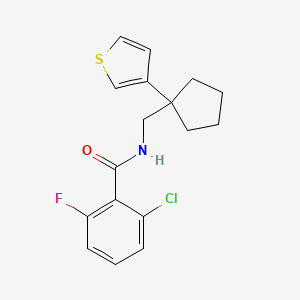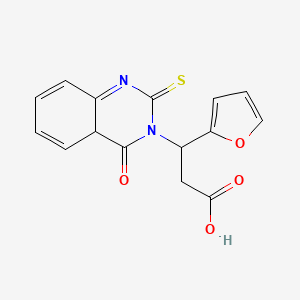![molecular formula C15H15N3O3S B2936545 (E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide CAS No. 1808516-77-9](/img/structure/B2936545.png)
(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including the types and arrangement of its atoms, and any interesting features of its structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound can undergo, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, reactivity, and other relevant properties.Scientific Research Applications
Green Chemistry Synthesis
(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide has been involved in green chemistry research. A study reports its synthesis under microwave radiation, leveraging filamentous marine and terrestrial fungi for ene-reduction, leading to a compound with an uncommon CN-bearing stereogenic center. This approach emphasizes sustainable and eco-friendly chemical processes (Jimenez et al., 2019).
Herbicidal Activity
Research into herbicidal applications has been conducted, focusing on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which exhibit potent herbicidal properties. This research suggests potential agricultural applications for compounds similar to (E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide (Wang et al., 2004).
Fluorescent Dye Synthesis
This compound has been utilized in synthesizing fluorescent dyes. Studies have described the use of related thioamides as building blocks in creating dyes with tunable color properties, potentially applicable in various scientific and industrial contexts (Witalewska et al., 2019).
Odorant Formation in Food Chemistry
It has also found applications in food chemistry, particularly in understanding key odorants formed during the thermal treatment of yeast extracts. This research provides insights into flavor development and has implications for food processing and flavor enhancement (Münch et al., 1997).
Antimicrobial and Anticancer Research
The compound's structure has been explored for antimicrobial and anticancer properties. Novel acyclic and heterocyclic dyes based on similar compounds have been synthesized and evaluated for their efficacy against various microorganisms and cancer cell lines, highlighting its potential in medical and pharmaceutical research (Shams et al., 2011).
Safety And Hazards
This would involve an examination of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research or applications involving the compound, based on its properties and behavior.
Please note that the availability and depth of this information can vary greatly depending on the specific compound and the extent of research that has been done on it. For a specific compound like “(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, you could consider reaching out to a chemist or a researcher in a relevant field for more information.
properties
IUPAC Name |
(E)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-20-6-3-5-17-14(19)11(9-16)8-12-10-18-15(22-12)13-4-2-7-21-13/h2,4,7-8,10H,3,5-6H2,1H3,(H,17,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMXPOMIVLXWNP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CN=C(S1)C2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CN=C(S1)C2=CC=CO2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B2936463.png)
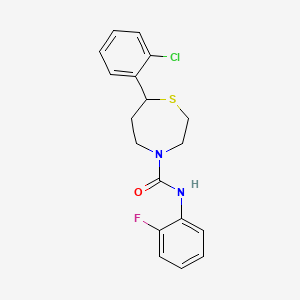
![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
![1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2936467.png)
